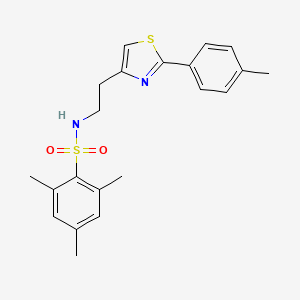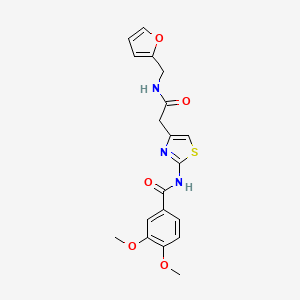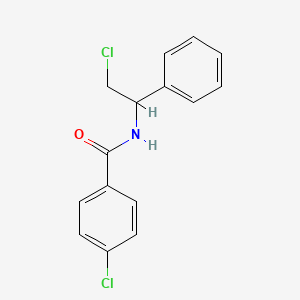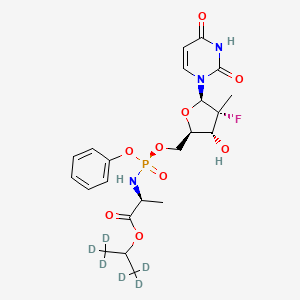
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. GSK-3 inhibitor is a type of enzyme inhibitor that targets glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation.
Mechanism of Action
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor works by inhibiting the activity of this compound, which is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. This compound inhibitor binds to the ATP-binding site of this compound, which prevents the enzyme from phosphorylating its target substrates. This leads to the inhibition of downstream signaling pathways, which can result in a variety of cellular effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound inhibitor are dependent on the specific cellular context in which it is used. In general, this compound inhibitor has been shown to regulate various cellular processes such as cell proliferation, apoptosis, and differentiation. This compound inhibitor has also been shown to regulate the activity of various transcription factors such as beta-catenin, which is involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor in lab experiments is its specificity for this compound, which allows for the targeted inhibition of the enzyme. This compound inhibitor is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound inhibitor is its potential off-target effects, which can lead to unintended consequences. Additionally, the effects of this compound inhibitor can be cell-type specific, which can make it difficult to generalize its effects across different cell types.
Future Directions
There are many future directions for the study of 1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor. One area of research is the development of more specific and potent inhibitors of this compound, which can reduce off-target effects and increase the therapeutic potential of the compound. Another area of research is the identification of novel therapeutic applications for this compound inhibitor, such as in the treatment of metabolic disorders or neurodegenerative diseases. Finally, the study of this compound inhibitor in combination with other drugs or therapies may provide new insights into its potential therapeutic applications.
Synthesis Methods
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound inhibitor is through the reaction of 1-(2,6-dimethylphenyl)urea with 1-(2-methoxyethyl)-3-(3-nitroindol-1-yl)propan-2-ol in the presence of a base such as potassium carbonate.
Scientific Research Applications
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, this compound inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and tau protein, which are key pathological features of the disease. In bipolar disorder, this compound inhibitor has been shown to regulate mood stabilization and reduce the symptoms of mania. In cancer, this compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-6-8-15(2)19(14)22-20(24)21-17-13-23(11-12-25-3)18-10-5-4-9-16(17)18/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBBMLARNOSFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2899925.png)
![1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2899926.png)

![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)

![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)
![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2899937.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
![1-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899943.png)

